An In-Depth Technical Guide to the Chemical Properties and Applications of Benzo[d]oxazole-6-carbaldehyde
An In-Depth Technical Guide to the Chemical Properties and Applications of Benzo[d]oxazole-6-carbaldehyde
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Modern Chemistry
The benzoxazole heterocycle, an elegant fusion of a benzene and an oxazole ring, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties make it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[3] Consequently, benzoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]
This guide focuses on a particularly valuable derivative: Benzo[d]oxazole-6-carbaldehyde . The strategic placement of the aldehyde group at the 6-position transforms the stable benzoxazole core into a versatile and reactive chemical intermediate. This functional handle serves as a gateway for a multitude of chemical transformations, enabling researchers to readily synthesize extensive libraries of novel compounds for drug discovery and develop advanced functional materials. As application scientists, we understand that the true value of a building block lies not just in its structure, but in its potential. This document provides an in-depth exploration of the chemical properties, synthetic utility, and strategic applications of Benzo[d]oxazole-6-carbaldehyde for professionals in the field.
Section 1: Core Physicochemical Properties
A foundational understanding of a compound's physical and chemical identifiers is critical for its effective use in a research setting. The properties of Benzo[d]oxazole-6-carbaldehyde are summarized below.
| Property | Value | Source(s) |
| CAS Number | 865449-97-4 | [6] |
| Molecular Formula | C₈H₅NO₂ | [6] |
| Molecular Weight | 147.13 g/mol | [6] |
| Appearance | Solid | - |
| Synonyms | 1,3-Benzoxazole-6-carbaldehyde, 6-Benzoxazolecarboxaldehyde | [6] |
| PubChem CID | 20393272 | [6] |
Section 2: Anticipated Spectroscopic Profile
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the aldehyde proton and the four aromatic protons. The solvent of choice (e.g., DMSO-d₆ or CDCl₃) will influence the precise chemical shifts.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale and Key Insights |
| H-C(O) (Aldehyde) | 9.9 - 10.1 | Singlet (s) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and will appear as a sharp singlet far downfield. |
| H2 | 8.5 - 8.7 | Singlet (s) | This proton on the oxazole ring is adjacent to both heteroatoms, leading to a significant downfield shift. |
| H5 | 8.1 - 8.3 | Doublet (d) or Doublet of Doublets (dd) | This proton is ortho to the electron-withdrawing aldehyde group, causing it to be the most deshielded of the benzene ring protons. |
| H7 | 8.0 - 8.2 | Singlet (s) or Doublet (d) | The position of this proton, adjacent to the ring fusion and ortho to the aldehyde, will also result in a downfield shift. |
| H4 | 7.8 - 7.9 | Doublet (d) | This proton is expected to be the most upfield of the aromatic signals, coupled to H5. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides a map of the carbon framework. The aldehyde carbon and the carbons of the heterocyclic ring are expected to be the most characteristic signals.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale and Key Insights |
| C (O)H (Aldehyde) | 190 - 193 | The carbonyl carbon is highly deshielded and will appear significantly downfield.[8] |
| C2 | 151 - 154 | The carbon atom situated between the oxygen and nitrogen atoms in the oxazole ring is characteristically deshielded.[9] |
| C7a | 149 - 151 | This bridgehead carbon, bonded to the electronegative oxygen, will be downfield. |
| C3a | 141 - 143 | The second bridgehead carbon, adjacent to the nitrogen, is also shifted downfield. |
| C6 | 135 - 138 | The carbon atom bearing the aldehyde substituent. |
| C5 | 127 - 129 | Aromatic CH carbon. |
| C4 | 120 - 122 | Aromatic CH carbon. |
| C7 | 111 - 113 | Aromatic CH carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming the presence of key functional groups. The analysis of Benzo[d]oxazole-6-carbaldehyde would focus on identifying the aldehyde and the benzoxazole core vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Significance in Analysis |
| ~2820 and ~2720 | C-H Stretch (Aldehyde) | These two distinct, medium-intensity peaks are characteristic of an aldehyde C-H bond (Fermi resonance) and provide strong evidence for this functional group.[10] |
| 1700 - 1715 | C=O Stretch (Aldehyde) | A strong, sharp absorption band in this region is the most prominent signal and confirms the presence of the carbonyl group.[7] |
| 1610 - 1630 | C=N Stretch (Oxazole) | This stretch is characteristic of the imine-like bond within the oxazole ring.[1] |
| 1500 - 1580 | C=C Stretch (Aromatic) | Multiple sharp peaks in this region confirm the presence of the fused benzene ring. |
| 1240 - 1270 | C-O-C Asymmetric Stretch | This signal is indicative of the ether linkage within the oxazole ring system.[1] |
Mass Spectrometry (MS)
Mass spectrometry provides critical information on the molecular weight and fragmentation pattern, confirming the compound's identity and structural integrity.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 147 , corresponding to the molecular weight of the compound.
-
Key Fragmentation: A characteristic fragmentation pathway would be the loss of a carbonyl group (-CO), resulting in a significant fragment at m/z = 119 . Further fragmentation of the benzoxazole ring would also be observed.
Section 3: Proposed Synthesis Methodology
While numerous methods exist for the synthesis of the benzoxazole core, a highly logical and efficient pathway to Benzo[d]oxazole-6-carbaldehyde involves the cyclization of 3-amino-4-hydroxybenzaldehyde .[11][12] This approach is favored due to the commercial availability of the precursor and the straightforward nature of the ring-forming reaction.
Caption: Proposed synthesis workflow for Benzo[d]oxazole-6-carbaldehyde.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol describes a robust method for laboratory-scale synthesis. The causality behind this choice is the directness of the transformation, minimizing steps and potential side products.
-
Reagent Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-amino-4-hydroxybenzaldehyde (1.0 eq).
-
Add polyphosphoric acid (PPA) (5-10 wt eq) or a high-boiling solvent like nitrobenzene. The choice of PPA is strategic as it serves as both the solvent and a powerful dehydrating agent, driving the reaction to completion.[13]
-
Add formic acid (1.2 eq) dropwise to the mixture. Formic acid is chosen as the simplest C1 source for the C2 position of the oxazole ring.
-
-
Reaction Execution:
-
Heat the reaction mixture to 120-140 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the intramolecular cyclization and dehydration.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 4-6 hours). Self-validation is achieved by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.
-
-
Workup and Purification:
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This step hydrolyzes the PPA and precipitates the crude product.
-
Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. This ensures any residual acid is quenched.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid. Purity should be confirmed by NMR and melting point analysis.
-
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic power of Benzo[d]oxazole-6-carbaldehyde stems from the reactivity of its aldehyde group. This functionality allows it to serve as a linchpin for constructing a diverse range of more complex molecules. The electron-withdrawing nature of the benzoxazole ring can slightly deactivate the aldehyde but also provides thermal stability to the core structure.
Caption: Key synthetic transformations of the 6-carbaldehyde group.
-
Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines followed by a mild reducing agent (e.g., sodium triacetoxyborohydride) provides access to a vast array of secondary and tertiary amines. This is a high-yield, reliable method for library synthesis.[14]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Tollens' reagent. This carboxylic acid is itself a valuable intermediate for forming amides and esters.
-
Reduction: Treatment with sodium borohydride (NaBH₄) will cleanly reduce the aldehyde to the primary alcohol, 6-(hydroxymethyl)benzo[d]oxazole, another useful synthetic intermediate.
-
Condensation Reactions: The aldehyde can participate in Knoevenagel or aldol-type condensations to form α,β-unsaturated systems, which are valuable Michael acceptors.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde into various alkene derivatives, providing a route to extend carbon chains and introduce new functionalities.
Section 5: Applications in Drug Discovery and Research
While specific biological data for the parent Benzo[d]oxazole-6-carbaldehyde is limited, its strategic value is realized as a precursor to pharmacologically active derivatives. The benzoxazole scaffold is a well-established pharmacophore, and this building block provides rapid access to novel analogues.
-
Anticancer Agents: Many substituted benzoxazoles act as inhibitors of crucial enzymes in cancer signaling, such as tyrosine kinases (e.g., VEGFR-2).[3] The 6-carbaldehyde can be used to synthesize libraries of compounds for screening against such targets. For example, reductive amination can be used to introduce side chains that mimic the binding motifs of known kinase inhibitors.
-
Antimicrobial Agents: The benzoxazole core is present in compounds with potent antibacterial and antifungal activity.[4] Derivatization of the 6-aldehyde allows for the modulation of physicochemical properties like solubility and lipophilicity, which are critical for optimizing antimicrobial efficacy and pharmacokinetic profiles.
-
Neuroprotective Compounds: Derivatives of the isomeric Benzo[d]oxazole-5-carbaldehyde have shown promise in protecting neuronal cells from β-amyloid-induced toxicity, a hallmark of Alzheimer's disease.[15] The 6-carbaldehyde isomer is an ideal starting point for synthesizing analogous compounds to explore the structure-activity relationship (SAR) of this therapeutic effect.
Section 6: Safety and Handling
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Benzo[d]oxazole-6-carbaldehyde is more than just a stable heterocyclic compound; it is a strategic tool for chemical innovation. Its robust benzoxazole core provides a biologically relevant scaffold, while the reactive aldehyde handle offers a versatile point of attachment for molecular diversification. For researchers in drug discovery and materials science, this compound represents a key starting material for the efficient synthesis of novel molecular entities with tailored properties. Understanding its synthesis, reactivity, and spectroscopic characteristics is fundamental to unlocking its full potential in the laboratory.
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Figure 1: Structure and IUPAC numbering of Benzo[d]oxazole-6-carbaldehyde.